molecular formula C13H10ClF B14137382 3'-Chloro-5'-fluoro-2-methyl-1,1'-biphenyl

3'-Chloro-5'-fluoro-2-methyl-1,1'-biphenyl

Cat. No.: B14137382
M. Wt: 220.67 g/mol
InChI Key: GOOKTYREUFNSEM-UHFFFAOYSA-N
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Description

3’-Chloro-5’-fluoro-2-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a chlorine atom at the 3’ position, a fluorine atom at the 5’ position, and a methyl group at the 2 position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-5’-fluoro-2-methyl-1,1’-biphenyl can be achieved through several methods, including:

Industrial Production Methods

Industrial production of 3’-Chloro-5’-fluoro-2-methyl-1,1’-biphenyl often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the production yield and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-5’-fluoro-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under acidic conditions.

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.

Major Products

    Substitution Products: Depending on the substituent introduced, products can include various functionalized biphenyl derivatives.

    Oxidation Products: Oxidation of the methyl group can yield carboxylic acids or aldehydes.

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-fluoro-2-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3’-Chloro-2-methyl-1,1’-biphenyl
  • 5’-Fluoro-2-methyl-1,1’-biphenyl
  • 3’-Chloro-5’-fluoro-1,1’-biphenyl

Uniqueness

3’-Chloro-5’-fluoro-2-methyl-1,1’-biphenyl is unique due to the specific combination of chlorine, fluorine, and methyl substituents on the biphenyl structure. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other biphenyl derivatives .

Properties

Molecular Formula

C13H10ClF

Molecular Weight

220.67 g/mol

IUPAC Name

1-chloro-3-fluoro-5-(2-methylphenyl)benzene

InChI

InChI=1S/C13H10ClF/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-8H,1H3

InChI Key

GOOKTYREUFNSEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

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